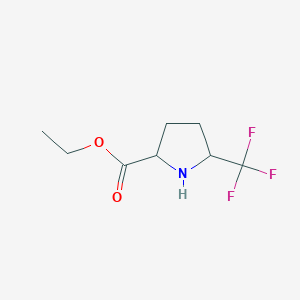

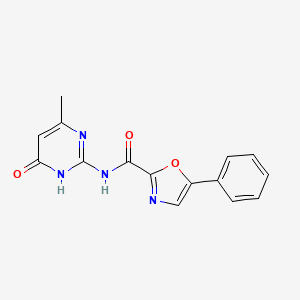

![molecular formula C18H15NO5S2 B2538193 3-{4-[(苯甲酰磺酰)氨基]苯氧基}-2-噻吩甲酸 CAS No. 882747-64-0](/img/structure/B2538193.png)

3-{4-[(苯甲酰磺酰)氨基]苯氧基}-2-噻吩甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and functionalities that can help infer some aspects of the compound . The first paper discusses thiourea derivatives, which are structurally related to thiophenecarboxylic acid, and their use as chiral solvating agents (CSAs) in NMR spectroscopy . The second paper describes the synthesis and properties of a sulfonated aromatic diamine, which shares the sulfonated feature present in the benzylsulfonyl group of the compound of interest .

Synthesis Analysis

While the exact synthesis of 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is not detailed in the provided papers, the synthesis of related compounds can offer some insight. The synthesis of thiourea derivatives, as mentioned in the first paper, involves the reaction of an aminoethylphenol with benzoyl isothiocyanate . This suggests that the synthesis of the compound may involve a similar strategy of functional group interconversion, possibly starting with a thiophenecarboxylic acid precursor and introducing the benzylsulfonyl group through a sulfonation reaction.

Molecular Structure Analysis

The molecular structure of 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid would likely exhibit characteristics similar to those of the compounds discussed in the papers. The presence of a benzylsulfonyl group could contribute to the overall electron distribution and polarity of the molecule, affecting its reactivity and interaction with other molecules . The thiophenecarboxylic acid moiety would contribute to the acidity and potential for hydrogen bonding, which could be relevant in the context of chiral discrimination as seen with thiourea derivatives .

Chemical Reactions Analysis

The provided papers do not directly address the chemical reactions of 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid. However, based on the chemical functionalities present in the compound, it can be hypothesized that it may undergo reactions typical of carboxylic acids, such as esterification or amidation. The sulfonamide group may also participate in reactions, although its presence is more likely to influence the reactivity of adjacent functional groups due to its electron-withdrawing nature .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid can be partially deduced from the properties of similar compounds discussed in the papers. For instance, the sulfonated aromatic diamine described in the second paper exhibits good solubility in aprotic solvents and high thermal stability . These properties might be somewhat applicable to the compound , suggesting it could have good solubility in certain solvents and a relatively high thermal stability due to the presence of the sulfonate group. The thiophenecarboxylic acid component may contribute to the compound's acidity and potential for forming hydrogen bonds, which could affect its solubility and interaction with other molecules .

科学研究应用

绿原酸 (CGA) - 药理学综述

CGA 以其抗氧化、抗炎、心脏保护和神经保护特性而闻名。它调节脂质和葡萄糖代谢,表明其在治疗心血管疾病、糖尿病和肥胖症等疾病方面的潜力。本综述鼓励进一步的研究,以优化其生物和药理作用,用于实际应用,包括作为天然食品添加剂以替代合成抗生素 (Naveed 等,2018)。

ABTS/PP 脱色测定法测定抗氧化能力

本综述重点介绍了 ABTS/过硫酸钾脱色测定法中抗氧化能力的反应途径。它指出了某些抗氧化剂的氧化产物的特异性和相关性,表明需要进一步阐明以改善该测定法在储存和加工过程中跟踪同一抗氧化剂系统变化中的应用 (Ilyasov 等,2020)。

用于对乙酰氨基酚降解的高级氧化工艺 (AOP)

这项工作回顾了使用 AOP 从水性介质中处理对乙酰氨基酚的情况,重点介绍了不同的动力学、机制和副产物。它强调了了解这些过程以增强持久性污染物降解的环境重要性 (Qutob 等,2022)。

安全和危害

属性

IUPAC Name |

3-[4-(benzylsulfonylamino)phenoxy]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5S2/c20-18(21)17-16(10-11-25-17)24-15-8-6-14(7-9-15)19-26(22,23)12-13-4-2-1-3-5-13/h1-11,19H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZBUQABSMFFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

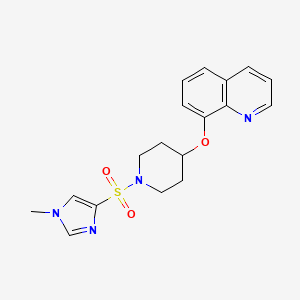

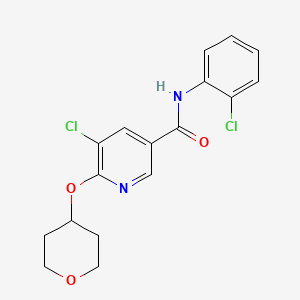

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B2538113.png)

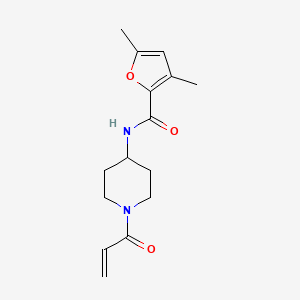

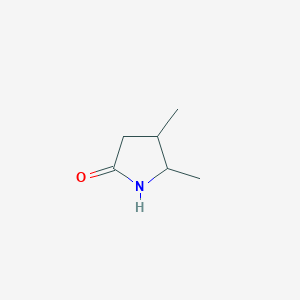

![({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2538115.png)

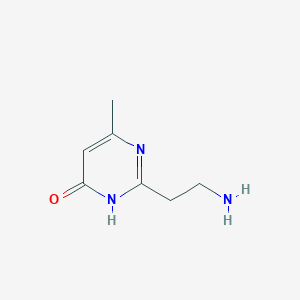

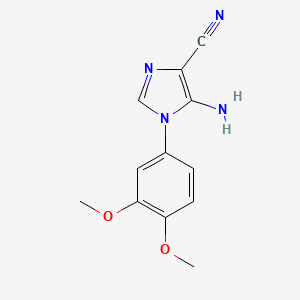

![ethyl 3-(4-methoxyphenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2538116.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide](/img/structure/B2538117.png)

![1-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2538125.png)